molecular formula C13H5F13N2 B043591 2-(Tridecafluorohexyl)-1H-benzimidazole CAS No. 119403-54-2

2-(Tridecafluorohexyl)-1H-benzimidazole

Cat. No.: B043591
CAS No.: 119403-54-2
M. Wt: 436.17 g/mol
InChI Key: IHKGKJQHIIWIAQ-UHFFFAOYSA-N
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Description

2-(Tridecafluorohexyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tridecafluorohexyl)-1H-benzimidazole typically involves the reaction of benzimidazole with a perfluoroalkyl halide under specific conditions. One common method is the nucleophilic substitution reaction where benzimidazole reacts with 1-bromo-2-(tridecafluorohexyl)ethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow reactors allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Tridecafluorohexyl)-1H-benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorinated alkyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of partially or fully reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Tridecafluorohexyl)-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tridecafluorohexyl)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorinated alkyl chain can interact with hydrophobic regions of proteins or membranes, potentially altering their function. The benzimidazole core can also participate in hydrogen bonding and π-π interactions, further influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Nonafluorobutyl)-1H-benzimidazole
  • 2-(Heptafluoropropyl)-1H-benzimidazole
  • 2-(Pentafluoroethyl)-1H-benzimidazole

Uniqueness

2-(Tridecafluorohexyl)-1H-benzimidazole is unique due to its longer fluorinated alkyl chain, which imparts greater hydrophobicity and chemical resistance compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring extreme chemical stability and low surface energy .

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F13N2/c14-8(15,7-27-5-3-1-2-4-6(5)28-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKGKJQHIIWIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F13N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555314
Record name 2-(Tridecafluorohexyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119403-54-2
Record name 2-(Tridecafluorohexyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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